molecular formula C18H21BN6O5 B14032354 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B14032354
M. Wt: 412.2 g/mol
InChI Key: LWOYRSLXFQJTFH-UHFFFAOYSA-N
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Description

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a complex organic compound featuring a unique combination of boron, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the boronic acid derivative, followed by coupling reactions to introduce the imidazo[5,1-d][1,2,3,5]tetrazine moiety. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

large-scale synthesis would typically involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can introduce various functional groups onto the benzyl or imidazo[5,1-d][1,2,3,5]tetrazine moieties .

Scientific Research Applications

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is unique due to its combination of boron and nitrogen-containing heterocycles, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21BN6O5

Molecular Weight

412.2 g/mol

IUPAC Name

[4-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)phenyl]methyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

InChI

InChI=1S/C18H21BN6O5/c1-23-7-9-29-19(30-10-8-23)14-5-3-13(4-6-14)11-28-17(26)15-16-21-22-24(2)18(27)25(16)12-20-15/h3-6,12H,7-11H2,1-2H3

InChI Key

LWOYRSLXFQJTFH-UHFFFAOYSA-N

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC=C(C=C2)COC(=O)C3=C4N=NN(C(=O)N4C=N3)C

Origin of Product

United States

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